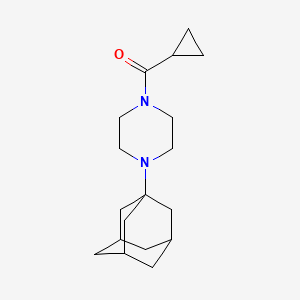
1-ethyl-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-sulfonamide, commonly known as EPPS, is a sulfonamide compound that has gained significant attention in the field of scientific research due to its unique properties. EPPS is a small molecule that has been found to have a broad range of applications, including its use as a buffer in biochemical and physiological experiments.
作用機序
The mechanism of action of EPPS is not fully understood. However, it has been suggested that EPPS may interact with the cell membrane, altering its permeability and ion channel activity. This may contribute to its buffering properties and other physiological effects.
Biochemical and Physiological Effects:
EPPS has been found to have a variety of biochemical and physiological effects. It has been shown to increase the stability of proteins and enzymes, as well as enhance the activity of certain enzymes such as alkaline phosphatase. EPPS has also been found to have neuroprotective effects, and has been shown to reduce cell death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of EPPS is its high buffering capacity, which makes it an attractive alternative to traditional buffers. Additionally, EPPS has been found to be relatively non-toxic, which makes it suitable for use in cell culture experiments. However, EPPS has some limitations, including its limited solubility in water and its potential to interfere with certain assays.
将来の方向性
There are a number of future directions for research on EPPS. One area of interest is the development of new methods for synthesizing EPPS, which could improve its properties and make it more suitable for a wider range of applications. Additionally, further research is needed to fully understand the mechanism of action of EPPS and its effects on cellular physiology. Finally, EPPS has potential as a therapeutic agent for neurodegenerative diseases, and further research is needed to explore this possibility.
合成法
EPPS can be synthesized using a variety of methods, including the reaction of 1-ethyl-1H-pyrazole-4-carboxylic acid with 2-amino-5-methylphenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with sulfonamide to yield EPPS.
科学的研究の応用
EPPS has been extensively used in scientific research as a buffer due to its unique properties. It has been found to be an effective buffer in a variety of applications, including electrophysiology, fluorescence microscopy, and cell culture experiments. EPPS has been shown to have a higher buffering capacity than traditional buffers such as HEPES and Tris, making it an attractive alternative for researchers.
特性
IUPAC Name |
1-ethyl-N-(2-methoxy-5-methylphenyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-4-16-9-11(8-14-16)20(17,18)15-12-7-10(2)5-6-13(12)19-3/h5-9,15H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDJYVZWPDSMIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=C(C=CC(=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2,5-dimethylphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5346189.png)
![N-{1-[1-(6-aminopyrimidin-4-yl)piperidin-4-yl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5346195.png)



![4-(4-methoxy-3-methylphenyl)-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5346223.png)
![N-(4-ethoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5346231.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5346239.png)
![{1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]piperidin-3-yl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B5346240.png)
![2-amino-4-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5346245.png)
![N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-N-methylbenzenecarboximidamide](/img/structure/B5346249.png)
![N-[(2-azocan-1-ylpyridin-3-yl)methyl]-2-(3-chloro-4-hydroxyphenyl)acetamide](/img/structure/B5346253.png)
![4-(hydroxymethyl)-1-{[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]carbonyl}piperidin-4-ol](/img/structure/B5346281.png)
![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-diisobutylacetamide](/img/structure/B5346285.png)